molecular formula C13H11N3 B11893705 4-((1H-imidazol-4-yl)methyl)quinoline

4-((1H-imidazol-4-yl)methyl)quinoline

Cat. No.: B11893705
M. Wt: 209.25 g/mol
InChI Key: LJNABVNRZPCNJH-UHFFFAOYSA-N
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Description

4-((1H-imidazol-4-yl)methyl)quinoline is a heterocyclic compound that features both an imidazole and a quinoline ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the quinoline ring is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-4-yl)methyl)quinoline typically involves the condensation of an imidazole derivative with a quinoline derivative. One common method involves the reaction of 4-chloromethylquinoline with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-4-yl)methyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or quinoline derivatives.

Scientific Research Applications

4-((1H-imidazol-4-yl)methyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-4-yl)methyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The quinoline ring can intercalate with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-imidazol-1-yl)methyl)quinoline
  • 4-((1H-imidazol-2-yl)methyl)quinoline
  • 4-((1H-imidazol-5-yl)methyl)quinoline

Uniqueness

4-((1H-imidazol-4-yl)methyl)quinoline is unique due to the specific positioning of the imidazole ring, which can influence its reactivity and binding properties. This positioning can lead to different biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)quinoline

InChI

InChI=1S/C13H11N3/c1-2-4-13-12(3-1)10(5-6-15-13)7-11-8-14-9-16-11/h1-6,8-9H,7H2,(H,14,16)

InChI Key

LJNABVNRZPCNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC3=CN=CN3

Origin of Product

United States

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